N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)11-8-12-17(16-11)6-1-7-21-12/h2-5,8H,1,6-7H2,(H,15,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUZHQVBOQVCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a sulfamoylphenyl derivative with a suitable pyrazole precursor. This intermediate is then subjected to cyclization to form the oxazine ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents like ethanol . The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects . Molecular docking studies have shown that the compound can form stable complexes with target enzymes, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity and structural features of N-(4-sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can be contextualized against analogs with variations in heterocyclic cores, substituents, and sulfonamide linkages. Key comparisons are summarized below:
Heterocyclic Core Modifications
- Thieno[3,2-b]pyrrole Derivatives: N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives exhibit high potency against human carbonic anhydrase I (hCA I). The thieno-pyrrole core enhances activity compared to furano-pyrrole analogs, likely due to improved π-stacking interactions and sulfur’s electron-withdrawing effects .
- Furano[3,2-b]pyrrole Derivatives: These derivatives (e.g., N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamide) show reduced hCA I inhibition compared to thieno analogs, attributed to the oxygen atom’s weaker electronegativity and smaller atomic radius .
- Pyrazolo-Oxazine Core :
The pyrazolo-oxazine scaffold in the target compound introduces a fused bicyclic system with nitrogen and oxygen atoms. This structure may balance lipophilicity and hydrogen-bonding capacity, though direct activity data are absent.
Substituent Effects
- Ethyl vs. Benzyl Groups: In thieno-pyrrole derivatives, an ethyl substituent (compound 8b) enhances hCA I inhibition, while bulkier benzyl groups (8c) reduce activity due to steric hindrance .
- Prolonged Chain Modifications :
Extending the chain between the sulfamoylphenyl and heterocycle (e.g., 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide) slightly decreases activity, suggesting shorter linkers optimize binding .
Oxadiazole and Dioxine Analogs
- 5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide (6f): This oxadiazole derivative demonstrated concentration-dependent binding to the benzodiazepine receptor in radioligand assays, though its relevance to CA inhibition is unclear .
- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) :
Substitution with this dioxine-carboxamide moiety at the sulfamoylphenyl para-position significantly enhances hCA I inhibition, whereas replacing it with a benzo-oxazine derivative (compound 11 ) reduces activity .
Data Tables
Table 1. Inhibitory Activity of Sulfanilamide Derivatives Against hCA I
Table 2. Structural Comparison of Key Analogs
Notes
- The target compound’s activity is extrapolated from SAR trends observed in structurally related sulfanilamide derivatives.
- Thieno-pyrrole and pyrazolo-oxazine derivatives represent promising scaffolds for CA inhibition, but further optimization of substituents is critical for enhancing potency and selectivity.
- Commercial availability of intermediates (e.g., ethyl pyrazolo-oxazine carboxylate) supports scalable synthesis .
Biological Activity
N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps starting from 4-sulfamoylphenyl derivatives. The reaction typically employs various reagents under controlled conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing the sulfonamide group exhibit notable antimicrobial properties. For instance, a study on similar sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The mechanism of action is thought to involve inhibition of folic acid synthesis in bacteria, which is critical for their growth and reproduction .
Anticancer Properties
Sulfonamide derivatives have also been studied for their anticancer activities. A related compound was shown to inhibit cancer cell proliferation in vitro. The presence of the pyrazolo[3,2-b][1,3]oxazine structure may enhance this activity due to its ability to interact with specific cellular targets involved in cancer progression .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes involved in various physiological processes. Sulfonamide compounds are known inhibitors of these enzymes. Research has shown that the incorporation of the pyrazolo structure can improve inhibitory potency against different isoforms of carbonic anhydrase. For example, a study reported Ki values for related compounds that indicate strong inhibition against human carbonic anhydrase I and II .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonamide Group : Essential for antimicrobial and CA inhibitory activity.
- Pyrazolo Core : Enhances interaction with biological targets.
- Substituents on Phenyl Ring : Modifications can lead to improved potency and selectivity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives showed that those with the pyrazolo structure had enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .
- Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Key Methods :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfamoyl group at δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) groups .
- HPLC : Purity assessment (≥98%) using a C18 column and UV detection at 254 nm .
Intermediate: What biological targets or mechanisms are associated with this compound in preliminary studies?
- Carbonic Anhydrase Inhibition : The sulfamoyl group acts as a zinc-binding motif, targeting isoforms like CA IX/XII (relevant in cancer) .
- Antimicrobial Activity : Pyrazolo-oxazine derivatives show Gram-positive bacterial inhibition (MIC ~2–8 µg/mL) via membrane disruption .
Experimental Design : - Use enzyme kinetics (e.g., stopped-flow CO₂ hydration assay for CA inhibition) .
- For antimicrobial studies, pair MIC assays with LIVE/DEAD staining to confirm membrane damage .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Q. Common Contradictions :
- Discrepancies in CA inhibition IC₅₀ values (e.g., 10 nM vs. 50 nM) due to assay conditions (pH, buffer composition) .
Resolution Strategies : - Standardize assays: Use identical enzyme sources (recombinant human CA isoforms) and buffer systems (25 mM HEPES, pH 7.4) .
- Validate via orthogonal methods: Compare fluorescence-based assays with isothermal titration calorimetry (ITC) for binding affinity .
Advanced: What structure-activity relationship (SAR) insights guide the optimization of pyrazolo-oxazine derivatives?
Q. Critical Substituents :
- Sulfamoylphenyl Group : Essential for CA inhibition; electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance potency .
- Pyrazolo-Oxazine Core : Methylation at the 6-position improves metabolic stability (t½ > 4 h in liver microsomes) .
Methodology : - Synthesize analogs via parallel combinatorial chemistry .
- Assess solubility (shake-flask method) and logP (HPLC) to balance potency and pharmacokinetics .
Advanced: What in silico strategies predict binding modes and off-target risks for this compound?
Q. Computational Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). Key residues: Gln92, Thr200 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore Modeling : Identify off-target risks (e.g., kinase inhibition) via SwissTargetPrediction .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. Strategies :
- Prodrug Design : Introduce phosphate esters at the oxazine nitrogen (hydrolyzed in vivo) .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release .
Advanced: What spectroscopic techniques elucidate degradation pathways under stressed conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
